molecular formula C21H16BrNO4 B11605714 methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No. B11605714
M. Wt: 426.3 g/mol
InChI Key: GEAXELSUXLTGEK-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-brominated compounds.

Scientific Research Applications

Methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial contexts.

properties

Molecular Formula

C21H16BrNO4

Molecular Weight

426.3 g/mol

IUPAC Name

methyl 4-(3-bromo-4-hydroxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C21H16BrNO4/c1-10-16(21(26)27-2)17(11-7-8-15(24)14(22)9-11)18-19(23-10)12-5-3-4-6-13(12)20(18)25/h3-9,17,23-24H,1-2H3

InChI Key

GEAXELSUXLTGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)Br)C(=O)OC

Origin of Product

United States

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